molecular formula C20H21N3O4 B2900238 (5-Methoxybenzofuran-2-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034560-99-9

(5-Methoxybenzofuran-2-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2900238
CAS No.: 2034560-99-9
M. Wt: 367.405
InChI Key: ZOGCHHHFHALGHU-UHFFFAOYSA-N
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Description

(5-Methoxybenzofuran-2-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone:

Preparation Methods

Synthetic Routes and Reaction Conditions

. The piperidine ring is then constructed and functionalized with the appropriate substituents. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and yield. This might include the use of continuous flow reactors, which can enhance the scalability and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: : Various nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a strong base or acid.

Major Products Formed

  • Oxidation: : Formation of 5-hydroxybenzofuran derivatives.

  • Reduction: : Formation of reduced benzofuran derivatives.

  • Substitution: : Formation of various substituted benzofuran and piperidine derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives have been studied for their biological activity, including antimicrobial and antiviral properties.

  • Industry: : Use in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the methoxy group and the piperidine ring. Similar compounds might include other benzofuran derivatives or piperidine-based molecules, but the combination of these features sets it apart.

List of Similar Compounds

  • Benzofuran derivatives: : Various compounds with different substituents on the benzofuran core.

  • Piperidine derivatives: : Compounds containing the piperidine ring with different functional groups.

Properties

IUPAC Name

(5-methoxy-1-benzofuran-2-yl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-21-8-7-19(22-13)26-16-4-3-9-23(12-16)20(24)18-11-14-10-15(25-2)5-6-17(14)27-18/h5-8,10-11,16H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGCHHHFHALGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(O3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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